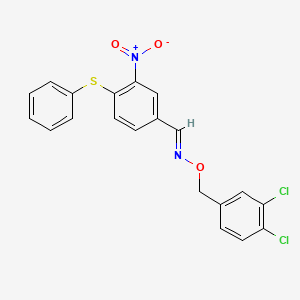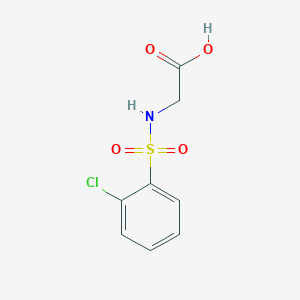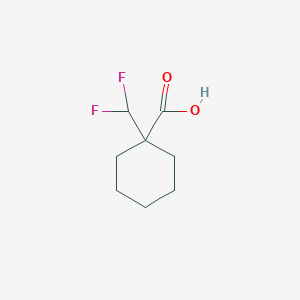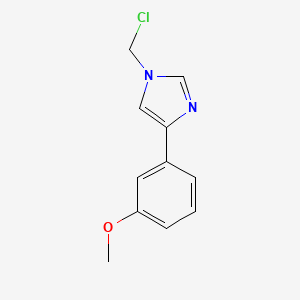
1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at position 1 and a 3-methoxyphenyl group at position 4 of the imidazole ring
准备方法
The synthesis of 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole can be achieved through several routes. One common method involves the reaction of 4-(3-methoxyphenyl)imidazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically proceeds via electrophilic substitution at the nitrogen atom of the imidazole ring, resulting in the formation of the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and controlled temperature and pressure conditions to ensure efficient and scalable synthesis.
化学反应分析
1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives. Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The imidazole ring can be reduced to form dihydroimidazole derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The methoxyphenyl group can engage in hydrophobic interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole can be compared with other imidazole derivatives, such as:
1-(Chloromethyl)-4-phenylimidazole: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
1-(Chloromethyl)-4-(4-methoxyphenyl)imidazole: The methoxy group is positioned differently, affecting the compound’s steric and electronic properties.
1-(Bromomethyl)-4-(3-methoxyphenyl)imidazole: The bromomethyl group has different reactivity compared to the chloromethyl group, influencing the compound’s chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(chloromethyl)-4-(3-methoxyphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-15-10-4-2-3-9(5-10)11-6-14(7-12)8-13-11/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBMRDTVCWCAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN(C=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
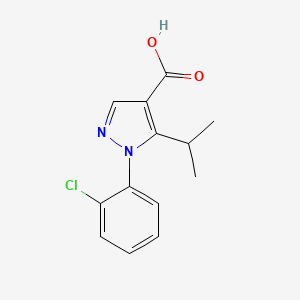
![2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2764686.png)
![(3-Cyano-4-fluorophenyl)-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]cyanamide](/img/structure/B2764687.png)
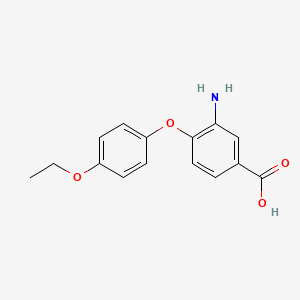
![N-[(3-Ethylphenyl)methyl]-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2764691.png)
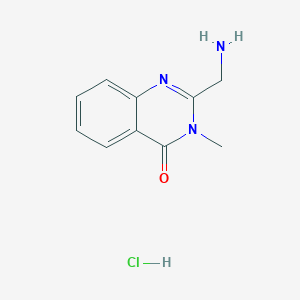
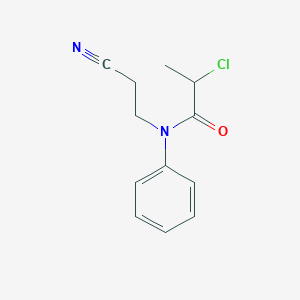
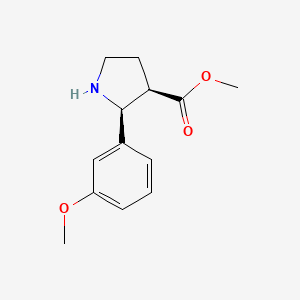
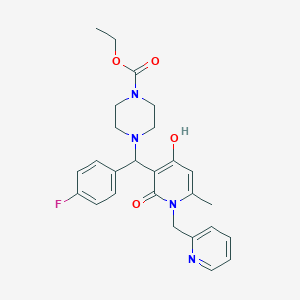
![3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B2764701.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2764702.png)
